molecular formula C6H12FNO B13067811 (3S,4R)-3-Fluoro-4-methoxypiperidine

(3S,4R)-3-Fluoro-4-methoxypiperidine

Cat. No.: B13067811
M. Wt: 133.16 g/mol
InChI Key: NKLOYRQCMQNZOI-NTSWFWBYSA-N
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Description

(3S,4R)-3-Fluoro-4-methoxypiperidine is a chiral piperidine derivative characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypiperidine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity. For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for continuous production with better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-4-methoxypiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidines .

Scientific Research Applications

(3S,4R)-3-Fluoro-4-methoxypiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Fluoro-4-methoxypiperidine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-methoxypiperidine

InChI

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

NKLOYRQCMQNZOI-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1CCNC[C@@H]1F

Canonical SMILES

COC1CCNCC1F

Origin of Product

United States

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